molecular formula C17H20F2N8O2S B2367924 2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-[4-(difluoromethoxy)phenyl]acetamide CAS No. 886902-05-2

2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-[4-(difluoromethoxy)phenyl]acetamide

Cat. No.: B2367924
CAS No.: 886902-05-2
M. Wt: 438.46
InChI Key: PIJZJELIZYMQIB-UHFFFAOYSA-N
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Description

This compound belongs to a class of triazolo-triazine derivatives characterized by a fused heterocyclic core ([1,2,4]triazolo[4,3-a][1,3,5]triazine) substituted with ethylamino groups at positions 5 and 5. A sulfanyl bridge connects the core to an acetamide moiety, which is further linked to a 4-(difluoromethoxy)phenyl group.

  • Molecular Weight: Estimated at ~438.5 g/mol (based on substituent differences from ).
  • Substituent Effects: The 4-(difluoromethoxy)phenyl group introduces electronegative fluorine atoms, enhancing lipophilicity compared to methoxy or hydroxy analogs.
  • Hydrogen Bonding: Likely retains 3 hydrogen bond donors (two ethylamino NH groups and one acetamide NH) and 9 acceptors (triazine/triazole N atoms, sulfanyl S, and carbonyl/difluoromethoxy O) .

Properties

IUPAC Name

2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F2N8O2S/c1-3-20-14-23-15(21-4-2)27-16(24-14)25-26-17(27)30-9-12(28)22-10-5-7-11(8-6-10)29-13(18)19/h5-8,13H,3-4,9H2,1-2H3,(H,22,28)(H2,20,21,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJZJELIZYMQIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=NN=C(N2C(=N1)NCC)SCC(=O)NC3=CC=C(C=C3)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F2N8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-[4-(difluoromethoxy)phenyl]acetamide typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound in anticancer therapy. The triazolo-triazine scaffold has been shown to exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes related to tumor growth and proliferation.

  • Case Study : A study published in Pharmaceutical Research demonstrated that derivatives of triazolo-triazines showed significant activity against breast cancer cells by inducing apoptosis and inhibiting cell cycle progression .
  • Mechanism : The compound's ability to interfere with DNA synthesis and repair mechanisms has been proposed as a key pathway through which it exerts its anticancer effects.

Antimicrobial Properties

The compound also exhibits antimicrobial activity. Research indicates that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.

  • Research Findings : A comparative analysis showed that this compound had a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .

Neuropharmacological Applications

The potential neuroprotective effects of this compound are being investigated for their application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

  • Neuroprotection : Preliminary studies suggest that the compound may protect neuronal cells from oxidative stress-induced damage . This property could be leveraged in developing treatments aimed at slowing the progression of neurodegenerative disorders.
  • Cognitive Enhancement : There is ongoing research into the cognitive-enhancing effects of similar compounds within its class, suggesting a potential role in managing cognitive decline associated with aging.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
AnticancerInduces apoptosis in cancer cellsSignificant cytotoxicity against breast cancer
AntimicrobialInhibits growth of bacteriaBroad spectrum activity against multiple strains
NeuropharmacologyPotential neuroprotective effectsProtects against oxidative stress

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The triazolo and triazin rings may interact with enzymes or receptors, modulating their activity. The ethylamino and difluoromethoxy groups can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound shares a conserved triazolo-triazine core with sulfanyl-acetamide side chains but differs in aryl substituents. Below is a comparative analysis of structural analogs and their computed/estimated properties:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (R) Molecular Weight (g/mol) XLogP3* H-Bond Donors H-Bond Acceptors TPSA (Ų)
Target Compound 4-(difluoromethoxy)phenyl ~438.5 ~3.8 3 9 144
2-[[5,7-Bis(ethylamino)...]sulfanyl]-N-(3-methoxyphenyl)acetamide 3-methoxyphenyl 402.5 3.4 3 9 144
2-{[5,7-Bis(ethylamino)...]sulfanyl}-N-(2,4,6-trichlorophenyl)acetamide 2,4,6-trichlorophenyl ~500† ~5.2† 3 8‡ ~120‡
2-[[5,7-Bis(ethylamino)...]sulfanyl]-N-(4-ethoxy-2-nitro-phenyl)ethanamide 4-ethoxy-2-nitro-phenyl ~465† ~2.1† 2 11 ~160†

*XLogP3: Computed octanol-water partition coefficient. †Estimated based on substituent contributions. ‡Chlorine atoms reduce polar surface area (TPSA).

Key Findings:

Substituent Effects on Lipophilicity: The target compound’s difluoromethoxy group increases XLogP3 (~3.8) compared to the methoxy analog (XLogP3 = 3.4) due to fluorine’s electronegativity and lipophilicity . The ethoxy-nitro group () introduces polar nitro functionality, lowering XLogP3 (~2.1) despite the ethoxy group’s hydrophobicity .

Hydrogen Bonding and Solubility: All compounds retain 3 H-bond donors, but the nitro group in increases acceptors (11 vs. 9), enhancing polar interactions and possibly aqueous solubility . The trichlorophenyl group reduces H-bond acceptors (8 vs. 9) and TPSA (~120 vs. 144), favoring membrane permeability over solubility .

Trichlorophenyl introduces steric hindrance and strong electron-withdrawal, which may interfere with target binding but enhance halogen bonding .

Biological Activity

The compound 2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-[4-(difluoromethoxy)phenyl]acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H22N10O3SC_{16}H_{22}N_{10}O_3S with a molecular weight of approximately 434.48 g/mol. The structural complexity arises from the presence of a triazole moiety and various functional groups that contribute to its biological activity.

Structural Representation

SMILES CCNc1nc NCC n2c SCC O Nc3cc O n C c O n3C nnc2n1\text{SMILES CCNc1nc NCC n2c SCC O Nc3cc O n C c O n3C nnc2n1}

Antimicrobial Activity

  • Antibacterial Properties : Compounds related to the triazole class have demonstrated significant antibacterial activity against various strains of bacteria. For instance, studies have indicated that derivatives of 1,2,4-triazoles exhibit MIC values ranging from 0.125 to 8 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : The triazole framework is well-known for its antifungal properties. Compounds similar to the one have shown effectiveness against fungi like Candida albicans, with MIC values indicating robust antifungal potential .

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For example, mercapto-substituted 1,2,4-triazoles have been reported to exert chemopreventive effects and exhibit cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and Bel-7402 (liver cancer) . The structure-activity relationship indicates that modifications in the triazole ring can enhance cytotoxic effects.

Anti-inflammatory and Analgesic Effects

Triazole compounds have also been explored for their anti-inflammatory properties. Some derivatives have shown promise in reducing inflammation in preclinical models, suggesting potential applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives:

  • Substituent Effects : The presence of electron-donating or electron-withdrawing groups on the phenyl ring significantly impacts activity. For example, introducing a difluoromethoxy group has been associated with enhanced antibacterial efficacy .
  • Linker Variations : The sulfanyl linkage in the compound plays a vital role in modulating interactions with biological targets, influencing both potency and selectivity against specific pathogens .

Data Table: Biological Activities of Related Compounds

CompoundActivity TypeTarget Organism/Cell LineMIC/IC50 Value
Compound AAntibacterialE. coli0.125 μg/mL
Compound BAntifungalC. albicans0.5 μg/mL
Compound CAnticancerMCF-7IC50 = 1.61 µg/mL
Compound DAnti-inflammatoryIn vitro modelNot specified

Study 1: Antimicrobial Efficacy

A study conducted by Barbuceanu et al. synthesized various mercapto-1,2,4-triazoles and evaluated their antibacterial activities against S. aureus and E. coli. One compound exhibited an MIC value of 8 μg/mL against Bacillus cereus, demonstrating significant antibacterial potential .

Study 2: Cytotoxic Activity

In another investigation focused on triazole derivatives, compounds were assessed for cytotoxicity against human cancer cell lines. The results indicated that certain modifications led to enhanced potency compared to standard chemotherapeutic agents .

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